molecular formula C8H7BrO2 B189313 5-Bromo-2-methoxybenzaldehyde CAS No. 25016-01-7

5-Bromo-2-methoxybenzaldehyde

Cat. No. B189313
CAS RN: 25016-01-7
M. Wt: 215.04 g/mol
InChI Key: IJIBRSFAXRFPPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-methoxybenzaldehyde involves various methods. One method takes 2-chlorobenzoic acid as a raw material, and a monobromination reaction is carried out in an NBS/sulfuric acid system . Another method provides synthesis conditions and raw materials for a 2-bromo-5-methoxybenzaldehyde synthesis process .


Molecular Structure Analysis

The spectral properties of 5-Bromo-2-methoxybenzaldehyde have been studied using density functional theory (DFT) employing B3LYP/6-311++G (d) and B3LYP/6-311++G (d,p) levels of theory .


Chemical Reactions Analysis

5-Bromo-2-methoxybenzaldehyde was used in the preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid .


Physical And Chemical Properties Analysis

5-Bromo-2-methoxybenzaldehyde is a solid with a melting point of 116-119 °C (lit.) . It is stable under normal conditions .

Scientific Research Applications

  • Spectroscopic Studies : 5-Bromo-2-methoxybenzaldehyde (BMB) has been extensively studied using spectroscopic methods like FT-IR and FT-Raman, with density functional theory (DFT) calculations providing insights into its stable conformers, electronic properties, and thermodynamics (Balachandran, Santhi, & Karpagam, 2013).

  • Drug Synthesis Intermediate : BMB serves as a key intermediate in drug discovery processes, particularly in the synthesis of quinazoline derivatives, demonstrating its importance in medicinal chemistry (Nishimura & Saitoh, 2016).

  • Synthesis of Antioxidant Compounds : The compound has been used in the synthesis of chalcone derivatives, with studies evaluating their antioxidant activities. This highlights its potential in creating compounds with health benefits (Rijal, Haryadi, & Anwar, 2022).

  • Water Sample Analysis : BMB derivatives have been utilized for preconcentration and detection of copper(II) ions in water samples, indicating its application in environmental monitoring and analysis (Fathi & Yaftian, 2009).

  • Crystallographic Research : The crystal structures of BMB and its derivatives have been determined, providing valuable data for understanding molecular interactions and designing novel compounds (Chumakov et al., 2014).

  • Copper Detection in Biological Samples : It is also used in spectrophotometric methods for determining copper(II) in various samples, showcasing its role in bioanalytical chemistry (Devireddy, Saritha, & Reddy, 2014).

  • Synthesis of Herbal Medicine Components : BMB is used in the synthesis of ailanthoidol, a compound isolated from Chinese herbal medicine, demonstrating its contribution to natural product synthesis (Lin, Chen, & Lee, 2003).

Safety And Hazards

5-Bromo-2-methoxybenzaldehyde is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

5-Bromo-2-methoxybenzaldehyde has been used in the preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid . It has potential applications in the field of organic synthesis .

properties

IUPAC Name

5-bromo-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIBRSFAXRFPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179716
Record name 5-Bromo-2-methoxybenzaldehyde
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxybenzaldehyde

CAS RN

25016-01-7
Record name 5-Bromo-2-methoxybenzaldehyde
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Record name 5-Bromo-2-methoxybenzaldehyde
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Record name 5-Bromo-2-methoxybenzaldehyde
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Record name 5-bromo-2-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

p-Bromoanisole (15 g., 0.08 mole) in 350 ml. of methylene chloride was cooled to 0° C. Titanium tetrachloride (30 g., 17.4 ml., 0.16 mole) was added dropwise. After 10 minutes 1,1-dichloromethyl methyl ether (12.7 g., 0.088 mole) was added dropwise and the reaction stirred for 90 minutes at 0°-10° C., then quenched into excess saturated sodium bicarbonate and methylene chloride. The organic layer was separated and combined with a further methylene chloride extract of the aqueous phase. The combined organic layers were back washed with saturated sodium chloride, dried over anhydrous magnesium sulfate, filtered, and evaporated in vacuo to yield 5-bromo-2-methoxybenzaldehyde (16.4 g., m.p. 107°-110° C.).
Quantity
15 g
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12.7 g
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17.4 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
V Balachandran, G Santhi, V Karpagam - Spectrochimica Acta Part A …, 2013 - Elsevier
… The (FT-IR and FT-Raman) spectral properties of 5-bromo-2-methoxybenzaldehyde (BMB) are studied using density functional theory (DFT) employing B3LYP/6-311++G (d) and B3LYP/…
Number of citations: 9 www.sciencedirect.com
JF Lu - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
… The title compound was prepared by the Schiff base condensation of 5-bromo-2-methoxybenzaldehyde (0.1 mol) and 2-hydroxybenzohydrazide (0.1 mol) in 95% ethanol (50 ml). The …
Number of citations: 1 scripts.iucr.org
M Dąbrowski, J Kubicka, S Luliński, J Serwatowski - Tetrahedron, 2005 - Elsevier
Halogen–lithium interconversion reactions between unsymmetrically substituted mono- and bifunctional dihalobenzenes C 6 H 3 XHal 2 and C 6 H 2 XYHal 2 (Hal=Br, I; X, Y=F, OR, CF …
Number of citations: 44 www.sciencedirect.com
H Guo, M Zabawa, J Woo, C Zheng… - … Section E: Structure …, 2007 - scripts.iucr.org
… The title compound, C 12 H 16 BrNO 2 , was synthesized in 95% yield by condensation of 5-bromo-2-methoxybenzaldehyde and N-tert-butyl-hydroxylamine acetate in the presence of …
Number of citations: 5 scripts.iucr.org
XS Lin, YL Sang - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
… However, the hydrazone compounds derived the 5-bromo-2-methoxybenzaldehyde have … reaction of 5-bromo-2-methoxybenzaldehyde and 4-hydroxybenzohydrazide, is reported. …
Number of citations: 10 scripts.iucr.org
XS Lin, YL Sang - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
… However, the hydrazone compounds derived the 5-bromo-2-methoxybenzaldehyde have … reaction of 5-bromo-2-methoxybenzaldehyde and 2-methoxybenzohydrazide, is reported. …
Number of citations: 9 scripts.iucr.org
CM Li, HY Ban - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
… The compound was prepared by refluxing 5-bromo-2-methoxybenzaldehyde (1.0 mol, 215.0 mg) with 3-methoxybenzohydrazide (1.0 mol, 166.2 mg) in methanol (100 ml). Excess …
Number of citations: 2 scripts.iucr.org
HY Ban, CM Li - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
… The compound was prepared by refluxing 5-bromo-2-methoxybenzaldehyde (1.0 mmol) with 4-methoxybenzohydrazide (1.0 mmol) in methanol (100 ml). Excess methanol was …
Number of citations: 11 scripts.iucr.org
XY Li - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
… A mixture of 2-chlorobenzhydrazide (0.171 g, 1 mmol) and 5-bromo-2-methoxybenzaldehyde (0.215 g, 1 mmol) in 30 ml of ethanol containing few drops of acetic acid was refluxed for …
Number of citations: 10 scripts.iucr.org
YL Sang, XS Lin - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
… 3,4-(Methylenedioxy)benzohydrazide (1.0 mmol, 180.2 mg) and 5-bromo-2-methoxybenzaldehyde (1.0 mmol, 215.0 mg) were mixed and refluxed in ethanol (50 ml). The mixture was …
Number of citations: 1 scripts.iucr.org

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